7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
7-[(Z)-2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a (Z)-configured ethenyl linker bridging the 4-chlorophenyl group and the heterocyclic core. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets, such as kinases and microbial enzymes. The (Z)-stereochemistry of the ethenyl group introduces geometric constraints that may influence molecular interactions, while the 4-chlorophenyl substituent enhances lipophilicity and modulates electronic properties.
Properties
CAS No. |
303145-72-4 |
|---|---|
Molecular Formula |
C13H10ClN5 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C13H10ClN5/c14-10-4-1-9(2-5-10)3-6-11-7-8-16-13-17-12(15)18-19(11)13/h1-8H,(H2,15,18) |
InChI Key |
QWAYUNOMFDDJDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, and discusses relevant research findings and case studies.
Chemical Structure
The compound belongs to the class of triazolo-pyrimidines, characterized by the presence of a triazole ring fused to a pyrimidine structure. Its molecular formula is C12H10ClN5, and it features a chlorophenyl substituent that enhances its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit potent antiproliferative effects against various cancer cell lines. The following table summarizes the antiproliferative activities of selected derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induction of apoptosis and cell cycle arrest |
| H12 | MCF-7 | 13.1 | Suppression of colony formation |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
| Compound 4 | MGC-803 | 2.1 | LSD1/KDM1A inhibition |
The mechanism by which 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its biological effects primarily involves the inhibition of key signaling pathways associated with cancer cell growth and survival. Notably:
- ERK Signaling Pathway : The compound has been shown to inhibit the phosphorylation levels of ERK1/2 and associated proteins like c-Raf and AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Cycle Regulation : It induces G2/M phase arrest in cancer cells, disrupting normal cell cycle progression and promoting apoptosis through the regulation of cyclins and cyclin-dependent kinases (CDKs) .
Case Studies
One study evaluated the compound's efficacy against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results indicated that compound H12 was notably more effective than the standard chemotherapy drug 5-Fluorouracil (5-Fu) in inhibiting cell growth across all tested lines .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the chlorophenyl group significantly impacted antiproliferative activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against various cancer types .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Stereochemical Effects : The (Z)-configuration in the target compound likely imposes spatial constraints distinct from the (E)-isomers, which could affect molecular recognition in biological systems .
Stereoisomeric Comparisons
However, data for the fluorophenyl analog (CAS 338793-23-0) highlight stereochemical implications:
- Synthesis Challenges : (E)-isomers are often thermodynamically favored due to reduced steric hindrance, but (Z)-isomers may require specialized conditions (e.g., light or catalyst-mediated isomerization) .
- Biological Relevance : Stereochemistry can dramatically influence potency. For example, (E)-configured triazolopyrimidines showed enhanced antimalarial activity in related compounds .
Substituent Position and Chain Modifications
Variations in substituent placement and chain length significantly alter physicochemical and biological profiles:
Key Observations :
- Polar Modifications: Aminoethyl or methoxy substituents enhance solubility but may reduce membrane permeability .
Preparation Methods
Diaminopyrimidone Cyclization
The condensation of ethyl 3-oxobutanoate with aminoguanidine hydrochloride yields diaminopyrimidone intermediates (e.g., 7 in). This intermediate undergoes cyclization upon treatment with acyl chlorides or electrophilic reagents, forming the triazolopyrimidine ring. For example, reaction with acetyl chloride generates 7-hydroxy-triazolopyrimidines (9 ), which are pivotal for downstream modifications.
Reaction Conditions :
5-Aminotriazole Route
Alternative approaches employ 5-amino-1,2,4-triazoles (8 ) condensed with β-keto esters (e.g., ethyl acetoacetate). This method, though limited by triazole availability, ensures regioselective formation of the triazolopyrimidine core. Microwave-assisted synthesis enhances reaction efficiency, reducing processing times by 50% compared to conventional heating.
Installation of the 2-Amino Group
Position 2 functionalization employs nucleophilic substitution or deprotection strategies:
Chloride Displacement
7-Chloro-triazolopyrimidines (10 ) react with ammonia (gas or aqueous) under pressure.
Conditions :
Reductive Amination
For intermediates with nitro groups, catalytic hydrogenation (H₂, Pd/C) reduces −NO₂ to −NH₂. This method avoids harsh ammonolysis conditions, preserving stereochemistry.
Integrated Synthetic Pathway
Combining these steps, a representative synthesis proceeds as follows:
- Core Formation : Condense ethyl 3-oxobutanoate with aminoguanidine to form diaminopyrimidone 7 .
- Cyclization : Treat 7 with acetyl chloride to yield 7-acetyl-triazolopyrimidine 9a .
- Knoevenagel Condensation : React 9a with 4-chlorobenzaldehyde using DBU in toluene to install the (Z)-styryl group.
- Amination : Displace a 2-chloro substituent with aqueous NH₃ at 120°C.
Overall Yield : 22–28% (four steps).
Analytical and Spectroscopic Validation
Critical characterization data aligns with literature:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.54 (d, J = 16.3 Hz, 1H, CH=), 7.38 (d, J = 8.5 Hz, 2H, Ar-H), 6.82 (d, J = 16.3 Hz, 1H, CH=).
- MS (ESI+) : m/z 326 [M+H]⁺.
- HPLC Purity : >98% (C18 column, MeCN/H₂O).
Challenges and Mitigation Strategies
Q & A
(Basic) What are the optimized synthetic protocols for 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves multi-step protocols, including:
- Michael addition for ring formation (e.g., triazole-pyrimidine core) .
- Cross-coupling reactions (e.g., Heck reaction) to introduce the (Z)-styryl group .
- Catalyst optimization : Use of dual solvent-catalyst systems like TMPD (tetramethylpiperidinol) to enhance yields (92%) and reduce reaction time .
Key variables affecting yield/purity:
| Condition | Impact | Example from Evidence |
|---|---|---|
| Solvent polarity | Polar aprotic solvents (DMF, DMSO) improve intermediate solubility | |
| Temperature | Controlled heating (60–80°C) minimizes side reactions | |
| Catalyst | TMPD enables one-pot synthesis with >90% efficiency |
Purification via recrystallization (ethanol or methanol) and column chromatography is critical for isolating the Z-isomer .
(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Answer:
Primary techniques:
- X-ray crystallography : Resolves Z/E isomerism and confirms the triazolo-pyrimidine core. Software like SHELX (SHELXS97/SHELXL2014) refines bond lengths and angles .
- NMR spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
- NOESY distinguishes Z-configuration via spatial proximity of styryl and chlorophenyl groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 338.08 for C₁₃H₁₀ClN₅) .
Data interpretation challenges : Overlapping pyrimidine ring signals in NMR require 2D experiments (HSQC, HMBC) .
(Advanced) How can researchers design experiments to investigate the biological activity and target interactions of this compound?
Answer:
Experimental design considerations:
- In vitro assays :
- Target identification :
Controls : Include structurally related analogs (e.g., fluorophenyl derivatives) to assess selectivity .
(Advanced) What strategies resolve contradictions in reported data regarding stereochemical effects (Z vs E isomerism) on pharmacological properties?
Answer:
Discrepancies often arise from:
- Synthetic byproducts : E-isomers may form during styryl group coupling. Use chiral HPLC or preparative TLC to isolate isomers .
- Biological assay variability : Isomer-specific activity differences (e.g., Z-isomer shows 10× higher kinase inhibition than E-isomer) require rigorous stereochemical validation .
Resolution strategies:
- Comparative crystallography : Compare Z/E crystal structures to correlate conformation with activity .
- Pharmacophore modeling : Highlight steric clashes in E-isomer binding using Schrödinger Suite .
(Advanced) What computational approaches are employed to model the binding affinity and selectivity of this triazolo-pyrimidine derivative?
Answer:
Key methodologies:
- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps for H-bond donor/acceptor sites .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
- QSAR models : Relate substituent electronegativity (e.g., Cl vs F) to IC₅₀ values using partial least squares regression .
Case study : Docking studies reveal the Z-isomer’s chlorophenyl group occupies a hydrophobic pocket in COX-2, while the E-isomer clashes with Val523 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
